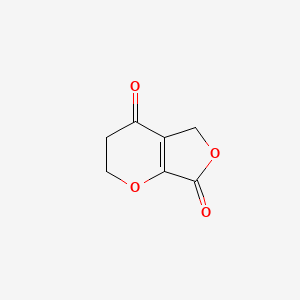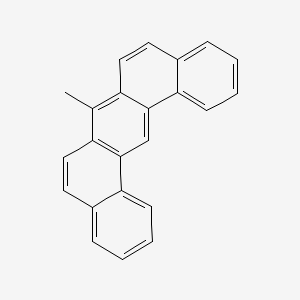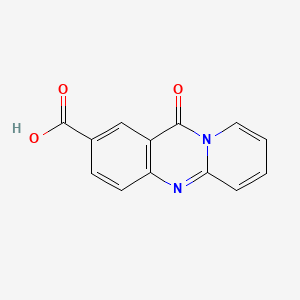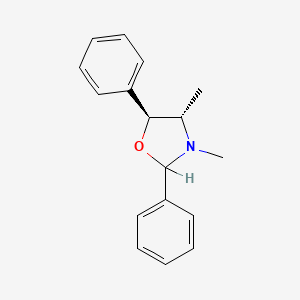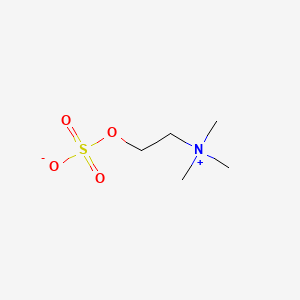
Cholin-sulfat
Übersicht
Beschreibung
Choline sulfate is an ammonium betaine that is the conjugate base of choline hydrogen sulfate, obtained by deprotonation of the sulfate OH group. It is an ammonium betaine and a member of choline sulfates. It is a conjugate base of a choline hydrogen sulfate.
A basic constituent of lecithin that is found in many plants and animal organs. It is important as a precursor of acetylcholine, as a methyl donor in various metabolic processes, and in lipid metabolism.
Wissenschaftliche Forschungsanwendungen
Mikrobielle Ökologie
Cholin-sulfat spielt eine entscheidende Rolle in der mikrobiellen Ökologie. Es dient als Reservoir für Kohlenstoff ©, Stickstoff (N) und Schwefel (S) und wirkt als Osmoprotektant {svg_1}. Mikroorganismen nutzen this compound zur Elementerneuerung, insbesondere in Umgebungen mit begrenztem Schwefel, wie z. B. kultivierten Böden. Das Vorhandensein von Cholin-sulfatase (betC)-Genen in Mikroben, insbesondere in der Familie der Rhizobiaceae, deutet auf seine Bedeutung in symbiotischen Bedingungen hin, um eine Elementenverarmung zu verhindern {svg_2}.
Umweltbiotechnologie
In der Umweltbiotechnologie ist this compound am Entschwefelungsprozess beteiligt. Es wird in Verbindung mit Cholin-sulfatase verwendet, um die Produktion von Osmoprotektantmolekülen wie Glycinbetain zu initiieren, die für das mikrobielle Überleben unter Stressbedingungen unerlässlich sind {svg_3}. Diese Anwendung ist wichtig, um die mikrobielle Widerstandsfähigkeit in verschiedenen biotechnologischen Prozessen zu verstehen und zu verbessern.
Kohleentschwefelung
This compound wird bei der oxidativen Entschwefelung von Kohle verwendet. Die Verwendung von Cholinchlorid-basierten tiefen eutektischen Lösungsmitteln (DESs) in Gegenwart von Ultraschall unterstützt this compound bei der Entfernung von Schwefelverbindungen aus Kohle, was für die Reduzierung der atmosphärischen Umweltverschmutzung durch Schwefelemissionen bei der Kohleverbrennung unerlässlich ist {svg_4}. Dieser innovative Ansatz bietet einen Weg zu einer saubereren und energieeffizienteren Kohleverwertung.
Ernährungswissenschaft
In der Ernährungswissenschaft wird this compound auf seine Rolle im menschlichen Stoffwechsel untersucht. Der mikrobielle Stoffwechsel von Cholin im Darm kann zur Produktion von Trimethylamin (TMA) führen, das dann in der Leber in Trimethylamin-N-oxid (TMAO) umgewandelt wird {svg_5}. Das Verständnis dieses Prozesses ist entscheidend für die Erforschung der Auswirkungen von this compound auf Ernährung und Gesundheit.
Bodenkunde
This compound wird auf sein Potenzial als Schwefelquelle während der mikrobiellen Biomasseturnover in der Bodenkunde untersucht. Es wird vermutet, dass es zum globalen Schwefelrecycling beiträgt, das für die Erhaltung der Bodenqualität und -fruchtbarkeit unerlässlich ist {svg_6}. Die Forschung in diesem Bereich konzentriert sich auf die Verteilung und Funktion von this compound in verschiedenen Bodentypen.
Pilzphysiologie
Die Regulation von this compound in Pilzen ist ein weiteres interessantes Gebiet. Hohe Konzentrationen von this compound in bestimmten Pilzen deuten auf eine mögliche Rolle bei der Verhinderung von Zellverhungern während Elementenverarmungsevents hin. Physiologische Studien zielen darauf ab, zu verstehen, wie this compound gespeichert und hydrolysiert wird, um die Elementernährung in Pilzen zu gewährleisten {svg_7}.
Wirkmechanismus
Target of Action
Choline sulfate primarily targets the central nervous system (CNS) as it is a precursor to acetylcholine . Acetylcholine is a neurotransmitter that plays a crucial role in nerve conduction throughout the CNS . Choline sulfate is also important for gallbladder regulation, liver function, and the formation of lecithin, a key lipid .
Mode of Action
Choline sulfate interacts with its targets by being a major part of the polar head group of phosphatidylcholine . Phosphatidylcholine’s role in maintaining cell membrane integrity is vital to all basic biological processes, including information flow, intracellular communication, and bioenergetics .
Biochemical Pathways
Choline sulfate is involved in the synthesis of acetylcholine, trimethylamine (TMA), betaine, and phospholipids . Most choline converts to phosphatidylcholine, a major phospholipid that helps build fat-carrying proteins . Phosphatidylcholine helps carry fat away from the liver .
Pharmacokinetics
It is known that choline sulfate is needed for good nerve conduction throughout the cns as it is a precursor to acetylcholine . It is also needed for gallbladder regulation, liver function, and the formation of lecithin .
Action Environment
Choline sulfate has two putative roles in microorganisms: as a reservoir of carbon, nitrogen, and sulfur, and as osmoprotectants . This information is crucial in determining the role of choline sulfate in soils, particularly in cultivated soils where sulfur is limiting . Therefore, environmental factors such as soil composition and microbial presence can influence the action, efficacy, and stability of choline sulfate .
Safety and Hazards
Zukünftige Richtungen
The potential importance of choline sulfate in global S recycling requires further clarification . The Future Directions in Choline Symposium hosted by the University of North Carolina Nutrition Research Institute (UNC NRI) discussed the progress of the last 25 years, and part of the discussion was on where the next 25 years of choline research should lead us .
Biochemische Analyse
Biochemical Properties
Choline sulfate is involved in several biochemical reactions, primarily as a methyl donor and a precursor for the synthesis of phosphatidylcholine and acetylcholine. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is choline kinase, which phosphorylates choline to produce phosphocholine. This reaction is essential for the synthesis of phosphatidylcholine, a major component of cell membranes. Additionally, choline sulfate is a substrate for choline acetyltransferase, which catalyzes the formation of acetylcholine, a critical neurotransmitter involved in muscle contraction and other nervous system functions .
Cellular Effects
Choline sulfate has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, choline sulfate is vital for maintaining cell membrane integrity and fluidity. It also plays a role in the synthesis of sphingomyelin and other phospholipids, which are crucial for cell signaling and membrane structure. Furthermore, choline sulfate impacts gene expression by serving as a methyl donor in the methylation of DNA and histones, thereby regulating gene activity .
Molecular Mechanism
At the molecular level, choline sulfate exerts its effects through several mechanisms. It binds to specific receptors and transporters on the cell membrane, facilitating its uptake and utilization. Choline sulfate is also involved in enzyme activation and inhibition. For instance, it activates choline kinase and choline acetyltransferase, promoting the synthesis of phosphatidylcholine and acetylcholine, respectively. Additionally, choline sulfate influences gene expression by donating methyl groups to DNA and histones, leading to changes in chromatin structure and gene activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of choline sulfate can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Choline sulfate is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and high temperatures. Long-term studies have shown that choline sulfate can have sustained effects on cellular metabolism and gene expression, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of choline sulfate vary with different dosages in animal models. At low to moderate doses, choline sulfate has been shown to support normal cellular function and metabolism. At high doses, it can lead to toxic effects, including liver damage and disruptions in lipid metabolism. Studies in animal models have identified threshold effects, where the benefits of choline sulfate are observed up to a certain dosage, beyond which adverse effects become prominent .
Metabolic Pathways
Choline sulfate is involved in several metabolic pathways, including oxidation, phosphorylation, and acetylation. It is oxidized to betaine, which serves as a methyl donor in various biochemical reactions. Choline sulfate is also phosphorylated by choline kinase to produce phosphocholine, a precursor for phosphatidylcholine synthesis. Additionally, it is acetylated by choline acetyltransferase to form acetylcholine. These metabolic pathways are crucial for maintaining cellular homeostasis and supporting various physiological functions .
Transport and Distribution
Choline sulfate is transported and distributed within cells and tissues through specific transporters and binding proteins. In bacteria like Bacillus subtilis, choline sulfate is taken up by a high-affinity ATP-binding cassette (ABC) transport system. This system ensures efficient uptake and accumulation of choline sulfate in the cytoplasm, where it can exert its osmoprotective effects. In higher organisms, choline sulfate is distributed to various tissues, including the liver, where it is metabolized and utilized for the synthesis of essential biomolecules .
Subcellular Localization
The subcellular localization of choline sulfate is critical for its activity and function. It is primarily localized in the cytoplasm, where it participates in various metabolic reactions. Choline sulfate is also found in the endoplasmic reticulum and Golgi apparatus, where it is involved in the synthesis of phospholipids and other membrane components. Additionally, choline sulfate can be localized to specific cellular compartments through targeting signals and post-translational modifications, ensuring its proper distribution and function within the cell .
Eigenschaften
IUPAC Name |
2-(trimethylazaniumyl)ethyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO4S/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCQAWGXWVRCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274271 | |
| Record name | choline sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4858-96-2 | |
| Record name | Choline O-sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4858-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Choline O-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004858962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | choline sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | choline sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHOLINE O-SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q5XI11K27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological role of choline sulfate in plants?
A1: Choline sulfate serves as a significant sulfur reservoir in plants. [, ] It can account for a substantial portion of the soluble organic compounds produced after plants absorb sulfate. [] This is particularly important under sulfur-deficient conditions. []
Q2: Do all plants utilize choline sulfate for sulfur storage?
A3: Not necessarily. Research on the halophytic genus Limonium revealed that while all studied species accumulated choline-O-sulfate, only a few used glycine betaine, a common plant osmolyte. [] Most species in this genus accumulated beta-alanine betaine instead. This suggests an evolutionary shift in osmolyte preference, potentially minimizing competition for choline between different metabolic pathways. []
Q3: Is choline sulfate metabolism similar across different organisms?
A5: While the fundamental metabolic pathways might share similarities, variations exist. For instance, in the fungus Aspergillus niger, choline sulfate acts as a reserve sulfur source in conidiospores. [] The fungus dedicates a significant portion of its spore weight to this compound, highlighting its importance in fungal development. []
Q4: What is the molecular formula and weight of choline sulfate?
A4: The molecular formula of choline sulfate is C5H15NO4S, and its molecular weight is 185.24 g/mol.
Q5: What spectroscopic techniques are useful for characterizing choline sulfate?
A7: Nuclear magnetic resonance (NMR) spectroscopy is particularly valuable. A recent study utilized quantum-mechanical driven 1H iterative full spin analysis to fully assign the 1H NMR spectrum of choline sulfate, revealing complex peak patterns due to heteronuclear and non-first-order coupling. []
Q6: How is choline sulfate quantified in biological samples?
A8: Fast atom bombardment mass spectrometry (FAB-MS) has been successfully employed to analyze quaternary ammonium compounds, including choline sulfate, in plant tissues. [] This technique allows for the identification and quantification of these compounds in complex biological matrices.
Q7: Does choline sulfate have any catalytic properties?
A9: Yes, research has explored the catalytic properties of choline sulfate-based ionic liquids. For instance, a choline sulfate ionic liquid supported on porous graphitic carbon nitride nanosheets showed enhanced catalytic activity. []
Q8: What are the potential applications of choline sulfate in material science?
A10: Choline sulfate-based ionic liquids have been investigated as potential green solvents and catalysts due to their biodegradability and low toxicity. [] Their unique properties make them attractive alternatives to conventional solvents in various chemical processes.
Q9: How does choline sulfate impact the properties of materials like collagen?
A11: Studies indicate that choline sulfate can interact with collagen, influencing its structure and dynamics. Research using bis-choline sulfate revealed increased molar ellipticity values compared to native collagen, suggesting cross-linking and potential stabilization of the collagen structure. []
Q10: Are there any concerns regarding the stability of choline sulfate in different environments?
A12: The stability of choline sulfate can vary depending on factors such as pH, temperature, and the presence of other chemicals. Research on sulfohydrolases, enzymes that hydrolyze sulfate esters like choline sulfate, highlights the potential for degradation in specific environmental conditions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1204513.png)

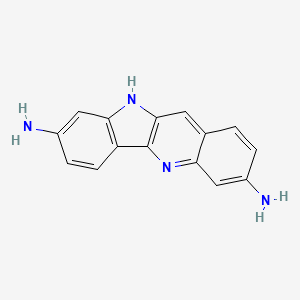
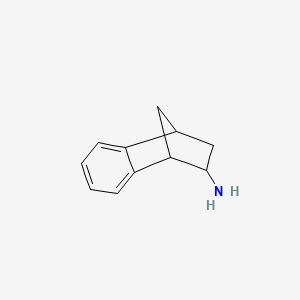
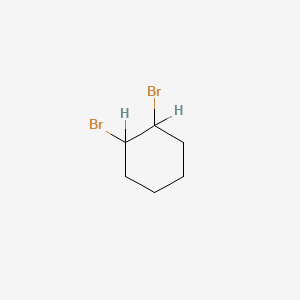
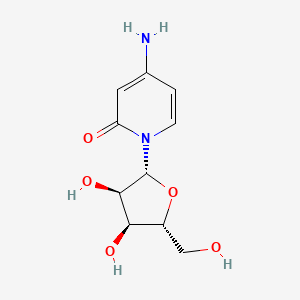
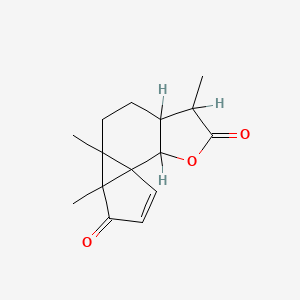
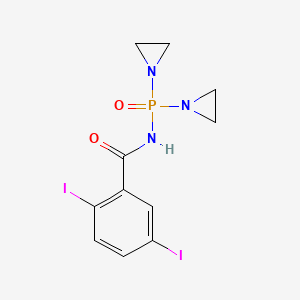
![10H-1,2,4-Triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole, 3,10-dimethyl-](/img/structure/B1204523.png)
